molecular formula C5H11BO2Si B1603149 Trimethylsilylethynylboronic acid CAS No. 491876-41-6

Trimethylsilylethynylboronic acid

Cat. No. B1603149
M. Wt: 142.04 g/mol
InChI Key: XLMPAVXAVNXSCX-UHFFFAOYSA-N
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Description

Trimethylsilylethynylboronic acid, also known as [2-(trimethylsilyl)ethynyl]boronic acid, is a chemical compound with the CAS Number: 491876-41-6 . It has a molecular weight of 142.04 .


Molecular Structure Analysis

The InChI code for Trimethylsilylethynylboronic acid is 1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3 . This indicates that the molecule consists of 5 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 silicon atom.

Scientific Research Applications

Fluorescence Sensing

  • Trimethylsilylethynylboronic acid derivatives are used in the fluorescence sensing of nitroaromatic explosives. These compounds exhibit selective fluorescence quenching for nitroaromatics, allowing for sensitive detection at even ppb levels (Shanmugaraju, Joshi, & Mukherjee, 2011).

Protection in Grignard Syntheses

  • The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses. This method is used in the synthesis of compounds like m- and p-HCC·C6H4·MR3, where MR3 can be SiMe3, SiEt3, or SnMe3 (Eaborn, Thompson, & Walton, 1967).

Analysis of Compounds

  • Gas-liquid chromatography and mass spectrometry utilize trimethylsilyl derivatives for the analysis of phosphorylethanolamine and phosphonoethylamine, offering superior identification methods for phosphoric and phosphonic acid derivatives (Karlsson, 1970).

Synthesis of Amines from Acids

  • 2-Trimethylsilylethanol is used in the synthesis of primary amines from carboxylic acids via the Curtius rearrangement. The resulting trimethylsilylethyl carbamates are cleaved to liberate primary amines (Capson & Poulter, 1984).

Latent Fluorophore Design

  • Trimethylsilylethynylboronic acid derivatives are used in the design of latent fluorophores. These fluorophores are stable in biological environments but rapidly yield a fluorescent molecule upon triggering, like acetyl-group hydrolysis (Chandran, Dickson, & Raines, 2005).

Synthesis of Functionalizable Oxazoles

  • A method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles involves using bis(trimethylsilyl)acetylene and acrylic acid derivatives, leading to mono- and disubstituted enynones, which are then converted to oxazoles (Pankova, Stukalov, & Kuznetsov, 2015).

Future Directions

While specific future directions for Trimethylsilylethynylboronic acid are not mentioned in the search results, the field of organic chemistry continues to evolve with new methodologies and applications. For instance, the use of metal-organic frameworks (MOFs) is an area of ongoing research . Additionally, the field of polymerization-induced self-assembly (PISA) is seeing significant advancements .

properties

IUPAC Name

2-trimethylsilylethynylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPAVXAVNXSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C#C[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623216
Record name [(Trimethylsilyl)ethynyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylethynylboronic acid

CAS RN

491876-41-6
Record name [(Trimethylsilyl)ethynyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Hass, A Schierholt, M Jordan, A Lützen - Synthesis, 2006 - thieme-connect.com
… phenylboronic acid we found that it was still suitable for some reactions with other boronic acid derivatives like p-cyanophenylboronic acid or trimethylsilylethynylboronic acid …
Number of citations: 9 www.thieme-connect.com

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